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Compound of Interest

Compound Name:
(2-Methyl-2H-indazol-5-

yl)methanol

Cat. No.: B1387042 Get Quote

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that constitutes the core of

numerous pharmacologically active compounds. Its unique structural and electronic properties

allow it to serve as a versatile pharmacophore, engaging in various biological interactions.

Drugs containing the indazole core, such as the antiemetic granisetron, the anticancer agents

pazopanib and entrectinib, and the non-steroidal anti-inflammatory drug benzydamine,

underscore the therapeutic relevance of this heterocycle.[1][2] The substitution pattern on the

indazole ring system, particularly the position of the N-substituent, critically influences its

biological activity. The 2H-indazole tautomer, in particular, is a key structural motif in many

modern drug candidates.

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-5-
yl)methanol, a key heterocyclic building block for research and development.[3] We will delve

into its physicochemical properties, synthetic routes, spectroscopic signature, chemical

reactivity, and applications in medicinal chemistry, providing field-proven insights for

researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties
(2-Methyl-2H-indazol-5-yl)methanol is a substituted indazole characterized by a methyl group

at the N2 position of the indazole ring and a hydroxymethyl group at the C5 position. The N2-

substitution is a critical feature, distinguishing it from its N1-isomer and imparting distinct
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electronic and steric properties that are often exploited in drug design to achieve specific target

engagement.

Core Data
All quantitative data for (2-Methyl-2H-indazol-5-yl)methanol are summarized in the table

below for easy reference.

Property Value Source(s)

CAS Number 1159511-52-0 [3][4][5]

Molecular Formula C₉H₁₀N₂O [3][4][5]

Molecular Weight 162.19 g/mol [3][4][5]

Synonyms

5-(Hydroxymethyl)-2-methyl-

2H-indazole, 2-Methyl-2H-

indazole-5-methanol

[5]

Purity (Commercial) ≥97% [4]

Storage
Room Temperature, in a well-

sealed container
[4]

Structural Isomerism and Its Implications
The distinction between 2H- and 1H-indazoles is crucial. The position of the N-methyl group

dictates the orientation of the nitrogen lone pairs and the overall dipole moment of the

molecule. This seemingly minor structural change can lead to significant differences in binding

affinities with biological targets, solubility, and metabolic stability. (2-Methyl-2H-indazol-5-
yl)methanol belongs to the 2H-indazole class, which has been a focus of recent synthetic and

medicinal chemistry efforts.[6][7]

(2-Methyl-2H-indazol-5

dazol-5-yl)methanol (Iso

mol1

mol2
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Caption: Structural comparison of N2- and N1-methylated indazole isomers.

Synthesis and Purification
While multiple synthetic routes to the 2H-indazole core exist,[2][7] a common and practical

approach for preparing (2-Methyl-2H-indazol-5-yl)methanol involves the reduction of a

corresponding carbonyl precursor, such as an ester or an aldehyde. This late-stage functional

group transformation is efficient and typically high-yielding.

Proposed Synthetic Pathway: Reduction of an Ester
Precursor
A logical and reliable method is the reduction of methyl 2-methyl-2H-indazole-5-carboxylate.

This pathway is analogous to synthetic steps reported for similar indazole systems.[8] The

workflow involves the reduction of the ester functionality using a powerful reducing agent like

lithium aluminum hydride (LiAlH₄).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Expertise & Causality: This protocol employs lithium aluminum hydride (LiAlH₄), a potent,

non-selective reducing agent ideal for converting esters to primary alcohols. The reaction is

initiated at 0 °C to control the initial exothermic reaction upon adding the ester to the hydride

slurry. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve

the reactants and its inertness to the strong reducing agent. The Fieser workup method is a

trusted and safe procedure for quenching excess LiAlH₄, producing granular salts that are

easily filtered.

Step-by-Step Methodology:

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(N₂ or Ar), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous

THF.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.

Addition of Ester: Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.) in

anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes,

maintaining the internal temperature below 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

Workup (Quenching): Cool the mixture back to 0 °C. Cautiously and sequentially, add

water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL),

where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of

Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the

filtrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to afford (2-Methyl-2H-indazol-5-yl)methanol
as a pure solid.

Spectroscopic Characterization
Unambiguous characterization of the final compound is essential. The following section

describes the expected spectroscopic data based on the compound's structure and analysis of

related molecules.[1][9]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
¹H NMR Causality: The chemical shifts are influenced by the electronic environment. The N-

methyl group is a singlet in a relatively upfield region. The benzylic CH₂ protons of the

methanol group will appear as a singlet, which may show coupling to the OH proton if not

exchanging rapidly. The aromatic protons will be in the downfield region, with splitting

patterns determined by their ortho, meta, and para relationships. The proton at C3 is typically

the most deshielded proton on the indazole ring itself.
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Protons
Predicted Shift
(δ, ppm)

Multiplicity Integration Notes

Ar-H (C3-H) ~8.1 s 1H

Singlet,

characteristic of

the C3 proton in

2H-indazoles.

Ar-H ~7.7 d 1H
Doublet, likely

the C7 proton.

Ar-H ~7.5 s 1H

Singlet or narrow

doublet, likely the

C4 proton.

Ar-H ~7.2 d 1H
Doublet, likely

the C6 proton.

-CH₂OH ~4.8 s 2H

Benzylic protons

adjacent to the

hydroxyl group.

N-CH₃ ~4.2 s 3H

Methyl group

attached to the

indazole

nitrogen.

-OH Variable br s 1H

Broad singlet,

chemical shift is

concentration-

dependent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the nine carbon

atoms in the molecule. Aromatic carbons will appear between 110-150 ppm, the benzylic

carbon around 65 ppm, and the N-methyl carbon around 35-40 ppm.

Mass Spectrometry
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For mass spectrometry analysis (e.g., ESI+), the compound is expected to show a strong

molecular ion peak.

Expected [M+H]⁺: 163.0866 (Calculated for C₉H₁₁N₂O⁺)

Chemical Reactivity and Applications
(2-Methyl-2H-indazol-5-yl)methanol is a versatile intermediate due to the presence of the

reactive primary alcohol and the modifiable indazole core.

Reactivity of the Hydroxymethyl Group
The primary alcohol is a synthetic handle for a wide range of transformations:

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC,

DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).

Esterification/Etherification: Reacts readily with acyl chlorides, anhydrides, or carboxylic

acids (Fischer or Steglich conditions) to form esters, and with alkyl halides under basic

conditions (Williamson ether synthesis) to form ethers.

Conversion to Halide: The hydroxyl group can be converted to a good leaving group (e.g.,

tosylate, mesylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic

substitution reactions, such as the introduction of an aminomethyl group.[10]

(2-Methyl-2H-indazol-5-yl)methanol

...-5-carbaldehyde
PCC or DMP

...-5-carboxylic acidJones Ox.

Ester Derivative

RCOCl, Pyridine

(2-Methyl-2H-indazol-5-yl)methyl halide

SOCl₂ or PBr₃

KMnO₄
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Caption: Key reactions of the hydroxymethyl functional group.

Applications in Drug Discovery
The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry.[11]

Kinase Inhibitors: The indazole core acts as an effective "hinge-binder" in the ATP-binding

pocket of many kinases. This compound serves as a precursor for synthesizing inhibitors

targeting kinases like FLT3.[8]

Protein Degraders: It is listed as a building block for protein degraders, likely for

incorporation into PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[4]

General Scaffolding: The ability to easily modify the hydroxymethyl group allows for its use in

fragment-based drug discovery (FBDD) or as a linker attachment point for creating diverse

chemical libraries.

Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety

precautions can be inferred from related structures and general laboratory chemical safety

principles.[12] The primary functional group is an alcohol, similar in reactivity to benzyl alcohol,

but within a heterocyclic system of unknown long-term toxicity.
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Hazard Class Precautionary Measures

Acute Toxicity

Harmful if swallowed.[12] Avoid ingestion. Do

not eat, drink, or smoke when using this

product.[12]

Skin Contact
May cause skin irritation.[12] Wear protective

gloves.

Eye Contact
May cause serious eye irritation.[12] Wear

safety glasses with side-shields or goggles.

Inhalation
May cause respiratory irritation.[12] Use only in

a well-ventilated area or a chemical fume hood.

Handling

Handle in accordance with good industrial

hygiene and safety practices. Wash hands

thoroughly after handling.[12]

Storage: Store in a tightly closed container in a dry, well-ventilated place at room

temperature.[4]

Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance

with local, regional, and national regulations.

Conclusion
(2-Methyl-2H-indazol-5-yl)methanol is a high-value chemical intermediate with significant

potential in the field of drug discovery and medicinal chemistry. Its well-defined structure,

featuring the medicinally relevant 2H-indazole core and a synthetically versatile hydroxymethyl

group, makes it an ideal starting point for the synthesis of complex molecules targeting a range

of diseases. Understanding its synthesis, reactivity, and spectroscopic properties is paramount

for its effective utilization in research and development. This guide provides the foundational

knowledge for scientists to confidently incorporate this powerful building block into their

synthetic and therapeutic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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